molecular formula C10H8ClNO B1404641 (1-Chloroisoquinolin-6-yl)methanol CAS No. 1820640-22-9

(1-Chloroisoquinolin-6-yl)methanol

Cat. No. B1404641
M. Wt: 193.63 g/mol
InChI Key: HCOJGQPHKNLLHB-UHFFFAOYSA-N
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Description

(1-Chloroisoquinolin-6-yl)methanol, also known as CIQM, is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. We will also discuss the advantages and limitations for using CIQM in lab experiments, and list potential future directions for further research.

Scientific Research Applications

Methanol in Catalysis and Chemical Synthesis

Methanol serves as a fundamental building block in various chemical syntheses and catalytic processes. It is a key feedstock for producing formaldehyde, acetic acid, and other chemicals through catalytic processes. The versatility of methanol is highlighted by its role in liquid-phase synthesis and its potential in green chemistry due to its clean-burning properties and its role as a sustainable fuel source (A. Cybulski, 1994)[https://consensus.app/papers/liquidphase-methanol-synthesis-catalysts-mechanism-cybulski/6416f1d7e4525b899daad9493a0c9026/?utm_source=chatgpt].

Methanol in Energy Applications

Methanol's application in energy, particularly through methanol fuel cells, demonstrates its significance in renewable energy technologies. Methanol acts as a hydrogen carrier and is instrumental in hydrogen production via steam reforming, presenting a sustainable alternative to traditional fossil fuels. This aligns with the broader goal of transitioning towards cleaner energy sources (G. García et al., 2021)[https://consensus.app/papers/review-hydrogen-production-methanol-conversion-garcía/c4aec148a2065d30b56efb29803590b1/?utm_source=chatgpt].

Methanol in Environmental Applications

The environmental applications of methanol, particularly in bioremediation and as a marker for assessing the condition of solid insulation in power transformers, underscore its utility in monitoring and improving environmental health. Methanol's role as a marker in transformer oil emphasizes its importance in maintaining the reliability and efficiency of electrical power systems (J. Jalbert et al., 2019)[https://consensus.app/papers/methanol-marker-detection-insulating-paper-degradation-jalbert/e7b6ec98dc6a5f13a15cb569c5135b20/?utm_source=chatgpt].

properties

IUPAC Name

(1-chloroisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOJGQPHKNLLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloroisoquinolin-6-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.